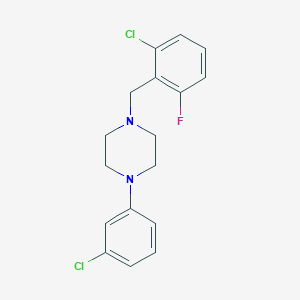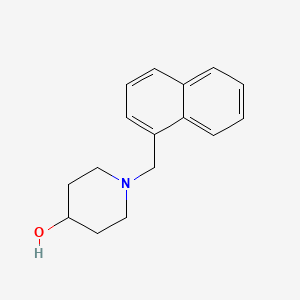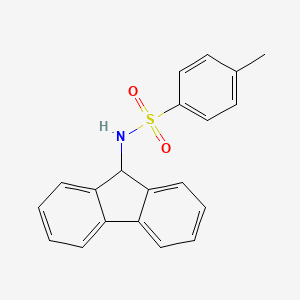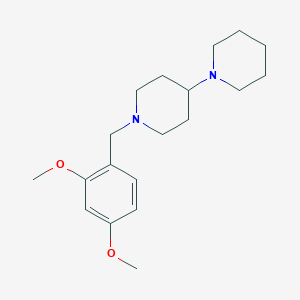![molecular formula C11H14N2OS2 B5651896 1-[1-allyl-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5651896.png)
1-[1-allyl-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrimidinones and their derivatives involves multi-step chemical reactions. For example, 5-substituted 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their 6-(acylthio) derivatives are synthesized through the reaction of methyl phenylacetate or diethyl malonate with phenyl isothiocyanate and sodium hydride in DMF solution, yielding compounds with various biological activities (Ranise et al., 1994).
Molecular Structure Analysis
Experimental and theoretical studies, such as FTIR, FT-NMR, UV–Visible, X-ray diffraction, and DFT, have been conducted to elucidate the molecular structure of related pyrimidinyl derivatives. These studies provide insights into the compound's vibrational assignments, chemical shifts, molecular orbital energies, molecular electrostatic potential maps, and thermodynamic properties, establishing a solid foundation for understanding the molecular architecture of 1-[1-allyl-6-methyl-4-(methylthio)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone derivatives (Ataol & Ekici, 2014).
Chemical Reactions and Properties
Pyrimidinones undergo various chemical reactions, including [4+2] cycloaddition reactions with vinyl, isopropenyl, and chloroketenes, leading to the formation of novel pyrimidinone/fused pyrimidinone derivatives. These reactions are pivotal for exploring the chemical diversity and reactivity of the pyrimidinone nucleus (Sharma & Mahajan, 1997).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives are closely related to their structural characteristics. Studies on derivatives like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone have highlighted the importance of the solvent effect, viscosity, and molecular interactions in defining the photostability and reactivity of these compounds in various environments (Frija, Khmelinskii, & Cristiano, 2006).
Chemical Properties Analysis
The chemical properties of pyrimidinones, including their reactivity towards electrophiles, nucleophiles, and various chemical agents, are crucial for their application in synthetic chemistry. For instance, the cyclization of certain pyrimidinylcarbonylthiosemicarbazides in basic medium leads to the formation of pyrimidine-2,4-diones, showcasing the compound's reactivity and potential for further chemical modifications (Mekuskiene & Vainilavicius, 2006).
properties
IUPAC Name |
1-(6-methyl-4-methylsulfanyl-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-5-6-13-7(2)9(8(3)14)10(16-4)12-11(13)15/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXSMZZHNJCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1CC=C)SC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5651816.png)

![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B5651821.png)

![ethyl 5-methyl-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5651823.png)
![N-ethyl-5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5651832.png)


![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5651846.png)

![N-(2-chlorobenzyl)-5-[(4-ethyl-1-piperazinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B5651853.png)
![9-ethyl-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5651875.png)
![1-tert-butyl-3-[2-(methylthio)ethyl]-5-[1-(1H-pyrazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5651885.png)
